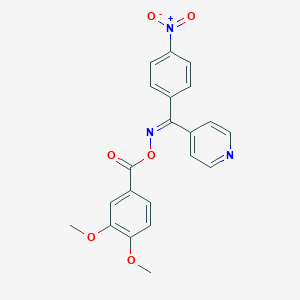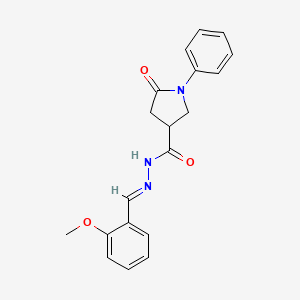
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime
Descripción general
Descripción
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime, also known as NBDMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime involves the formation of a covalent bond between the oxime group of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime and the carbonyl group of the target molecule. This covalent bond formation results in the inhibition of the target molecule's activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and β-galactosidase. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is its high photostability, which makes it an ideal choice for long-term imaging studies. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is its limited water solubility, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime in scientific research. One of the most promising areas is in the development of novel cancer therapies. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime could be used in the development of new imaging techniques for studying biological molecules and processes. Finally, further research is needed to explore the full potential of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime in various fields of scientific research.
Conclusion:
In conclusion, (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high photostability and low toxicity make it an ideal choice for long-term imaging studies, and its ability to inhibit the activity of various enzymes and cancer cells make it a potential candidate for the development of new cancer treatments. Further research is needed to explore the full potential of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime in various fields of scientific research.
Aplicaciones Científicas De Investigación
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is in the field of fluorescence microscopy. (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4-dimethoxybenzoyl)oxime is a fluorescent probe that can be used to label proteins and other biological molecules for imaging purposes. Its high photostability and low toxicity make it an ideal choice for long-term imaging studies.
Propiedades
IUPAC Name |
[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-28-18-8-5-16(13-19(18)29-2)21(25)30-23-20(15-9-11-22-12-10-15)14-3-6-17(7-4-14)24(26)27/h3-13H,1-2H3/b23-20- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCAFWOWAKAMN-ATJXCDBQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)

![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)
![2-{2-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909593.png)
![ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B3909606.png)


![N-benzyl-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3909616.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3909627.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]butanamide](/img/structure/B3909629.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime]](/img/structure/B3909652.png)